molecular formula C18H18N4O4S B8317484 methyl 3-[(4-morpholin-4-ylbenzoyl)amino]-1H-thieno[3,2-c]pyrazole-5-carboxylate

methyl 3-[(4-morpholin-4-ylbenzoyl)amino]-1H-thieno[3,2-c]pyrazole-5-carboxylate

Cat. No. B8317484
M. Wt: 386.4 g/mol
InChI Key: WFKOCOAHOOYQRY-UHFFFAOYSA-N
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Patent
US07485661B2

Procedure details

A mixture of methyl 1-(4-morpholin-4-ylbenzoyl)-3-[(4-morpholin-4-ylbenzoyl)amino]-1H-thieno[3,2-c]pyrazole-5-carboxylate (4.3 g, 7.5 mmol) in MeOH (200 ml) and Et3N (20 ml) was refluxed for 8 h. After cooling the precipitate was separated by filtration and triturated with hot methyl alcohol. After filtration and drying at 40° C. under vacuum 2.4 g of title compound were obtained. LC-MS, chromatographic method A, Rt 4.52, [M+H]+ 387.
Name
methyl 1-(4-morpholin-4-ylbenzoyl)-3-[(4-morpholin-4-ylbenzoyl)amino]-1H-thieno[3,2-c]pyrazole-5-carboxylate
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1(C2C=CC(C([N:13]3[C:17]4[CH:18]=[C:19]([C:21]([O:23][CH3:24])=[O:22])[S:20][C:16]=4[C:15]([NH:25][C:26](=[O:39])[C:27]4[CH:32]=[CH:31][C:30]([N:33]5[CH2:38][CH2:37][O:36][CH2:35][CH2:34]5)=[CH:29][CH:28]=4)=[N:14]3)=O)=CC=2)CCOCC1>CO.CCN(CC)CC>[N:33]1([C:30]2[CH:31]=[CH:32][C:27]([C:26]([NH:25][C:15]3[C:16]4[S:20][C:19]([C:21]([O:23][CH3:24])=[O:22])=[CH:18][C:17]=4[NH:13][N:14]=3)=[O:39])=[CH:28][CH:29]=2)[CH2:34][CH2:35][O:36][CH2:37][CH2:38]1

Inputs

Step One
Name
methyl 1-(4-morpholin-4-ylbenzoyl)-3-[(4-morpholin-4-ylbenzoyl)amino]-1H-thieno[3,2-c]pyrazole-5-carboxylate
Quantity
4.3 g
Type
reactant
Smiles
N1(CCOCC1)C1=CC=C(C(=O)N2N=C(C3=C2C=C(S3)C(=O)OC)NC(C3=CC=C(C=C3)N3CCOCC3)=O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
CCN(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the precipitate
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CUSTOM
Type
CUSTOM
Details
triturated with hot methyl alcohol
FILTRATION
Type
FILTRATION
Details
After filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying at 40° C. under vacuum 2.4 g of title compound
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
N1(CCOCC1)C1=CC=C(C(=O)NC=2C3=C(NN2)C=C(S3)C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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